molecular formula C17H12O2 B13791128 4-Phenylnaphthalene-1-carboxylic acid CAS No. 94574-45-5

4-Phenylnaphthalene-1-carboxylic acid

Cat. No.: B13791128
CAS No.: 94574-45-5
M. Wt: 248.27 g/mol
InChI Key: WQYUKAOSCJPKJB-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-1-carboxylic acid (CAS 94574-45-5) is an aromatic carboxylic acid with the molecular formula C17H12O2 and a molecular weight of 248.28 g/mol. This compound serves as a valuable building block in advanced chemical and materials research. It is notably utilized in the synthesis of sophisticated molecular receptors, such as 1,8-diphenylnaphthalene-based diamidine and diguanidine derivatives . These receptors are engineered for the specific recognition of carboxylic acids and phosphonic acids, forming stable 1:1 complexes even in competing protic solvents, which is a significant challenge in the field of molecular recognition . The structural motif of the 1,8-diphenylnaphthalene unit, related to this compound, is critical in these applications, as it can lead to turn-on fluorescence sensing of dicarboxylic acids in specific solvents, providing a powerful tool for detection and analysis . Furthermore, naphthalene-carboxylic acid derivatives are extensively investigated in materials science, for instance, as key components in the construction of metal-organic frameworks (MOFs) with potential applications in fluorescence sensing . Related structural analogs have also been explored in neurological research as allosteric modulators of NMDA receptors . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94574-45-5

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

4-phenylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C17H12O2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,(H,18,19)

InChI Key

WQYUKAOSCJPKJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C(=O)O

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Phenylnaphthalene 1 Carboxylic Acid and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the 4-Phenylnaphthalene-1-carboxylic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. semanticscholar.orgamazonaws.com The process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of reliable chemical reactions. amazonaws.comub.edu

For this compound, two primary disconnection strategies emerge:

Disconnection of the C4-Phenyl Bond: This approach simplifies the target molecule to a naphthalene-1-carboxylic acid derivative functionalized at the C4 position with a suitable leaving group (e.g., a halogen like bromine). This precursor can then be coupled with a phenyl-containing reagent. This strategy relies on well-established cross-coupling reactions. The forward synthesis would involve preparing the functionalized naphthalene (B1677914) core first, followed by the introduction of the phenyl group.

Disconnection of the Naphthalene Core: This strategy involves breaking the bonds that form the second ring of the naphthalene system, leading to a substituted benzene (B151609) precursor. This approach is based on annulation or cyclization reactions where the second ring is constructed onto a pre-existing benzene ring. The specific disconnections would depend on the chosen cyclization method, such as a [4+2] cycloaddition or an intramolecular condensation reaction. semanticscholar.org

Carbon-Carbon Bond Forming Reactions in the Construction of the Naphthalene Core

The formation of the core naphthalene structure is the central challenge in synthesizing this compound. This can be achieved either by building the ring system from acyclic or monocyclic precursors or by modifying a pre-existing naphthalene framework.

Annulation and cyclization reactions are powerful methods for constructing polycyclic aromatic systems from simpler precursors. These strategies build the fused ring structure through intramolecular or intermolecular bond formations.

A modern and efficient method for constructing substituted naphthalenes involves the palladium-catalyzed decarbonylative [4+2] annulation of carboxylic acids with terminal alkynes. nih.govrsc.org This strategy represents a significant advancement as it utilizes readily available carboxylic acids as synthons for cycloaddition reactions. nih.gov The reaction proceeds through a sequential C-C/C-H bond activation, forming a key palladacycle intermediate, which then undergoes a highly regioselective alkyne insertion. nih.govrsc.org

This method offers a direct route to highly substituted naphthalenes with excellent functional group tolerance and scalability. nih.govrsc.org For the synthesis of the this compound scaffold, a suitably substituted benzoic acid could be reacted with an alkyne bearing the phenyl group.

Table 1: Examples of Pd-Catalyzed Decarbonylative Annulation

Carboxylic Acid PrecursorAlkyne PartnerCatalyst/ConditionsProductYieldReference
2-Acetylbenzoic acidPhenylacetylenePd(OAc)₂, Ag₂CO₃, 160 °C4-Acetyl-1-phenylnaphthaleneHigh nih.gov, rsc.org
2-Formylbenzoic acid1-HexynePd(OAc)₂, Ag₂CO₃, 160 °C4-Butyl-1-naphthaldehydeHigh nih.gov, rsc.org
2-Benzoylbenzoic acidPhenylacetylenePd(OAc)₂, Ag₂CO₃, 160 °C1,4-DiphenylnaphthaleneHigh nih.gov, rsc.org

Annulation and Cyclization Approaches

Intramolecular Cyclization Pathways for Naphthalene Carboxylic Acid Derivatives

Intramolecular cyclization is a classic and effective method for forming the naphthalene ring system. In this approach, a precursor containing a benzene ring with a side chain is induced to cyclize, forming the second aromatic ring. A common strategy involves the acid-catalyzed cyclization of specific unsaturated carboxylic acids. asianpubs.orgasianpubs.org

For instance, an α-arylidene-β-benzoyl propionic acid derivative can be cyclized using strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures. asianpubs.orgasianpubs.org This reaction proceeds through enolization followed by an intramolecular electrophilic attack on the adjacent aromatic ring and subsequent dehydration to form the 1-phenyl naphthoic acid structure. asianpubs.org The steric strain between substituents in peri-positions (1 and 8) can significantly influence the reactivity and drive the cyclization process in certain naphthalene derivatives. researchgate.net

The Perkin condensation is an organic reaction that produces α,β-unsaturated aromatic acids from the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. longdom.orgslideshare.netwikipedia.org This reaction can be adapted to generate precursors suitable for the synthesis of the this compound scaffold.

The synthesis can begin with the condensation of β-benzoyl propionic acid and an appropriate aryl aldehyde (e.g., benzaldehyde) in the presence of acetic anhydride. asianpubs.org The product of this reaction, an α-arylidene-β-benzoyl propionic acid, is the key intermediate for the subsequent intramolecular cyclization step described previously (Section 2.2.1.2). asianpubs.orgasianpubs.org This two-step sequence, combining Perkin condensation with acid-catalyzed cyclization, provides a reliable pathway to 1-phenyl-naphthalene carboxylic acid derivatives. asianpubs.org

Table 2: Perkin Condensation and Cyclization for Naphthalene Synthesis

AldehydeAcid/Anhydride PrecursorCondensation ProductCyclization ConditionsFinal ProductReference
Veratraldehydeβ-Benzoyl propionic acid / Acetic anhydrideα-Veratralidene-β-benzoyl propionic acidPPA, 100 °C1-Phenyl-6,7-dimethoxy-naphthoic acid asianpubs.org
BenzaldehydePhenylacetic acid / Acetic anhydrideα-Phenyl-trans-cinnamic acidN/A (Product is the unsaturated acid)α-Phenyl-trans-cinnamic acid longdom.org

Cross-Coupling Reactions at the Naphthalene Framework

An alternative and highly versatile strategy for synthesizing this compound involves the use of transition metal-catalyzed cross-coupling reactions. This approach starts with a pre-formed naphthalene ring that is functionalized at the 4-position, typically with a halogen, and then couples it with a phenyl-containing organometallic reagent.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. nih.govmdpi.comacs.org The synthesis would involve a 4-bromo-naphthalene-1-carboxylic acid (or a protected ester derivative) as the electrophilic partner and phenylboronic acid as the nucleophilic partner. These reactions are known for their high efficiency, mild conditions, and broad functional group tolerance. mdpi.comacs.org This methodology allows for the late-stage introduction of the phenyl group, offering flexibility in the synthesis of diverse structural analogues. nih.gov

Table 3: Suzuki Cross-Coupling for Arylation of Naphthalene Scaffolds

Naphthalene SubstrateBoronic Acid/EsterCatalyst/LigandConditionsProduct ClassReference
4-Bromoanisole (model)Phenylboronic acidPd on NA-based polymers60 °C, Ethanol-water4-Methoxybiphenyl mdpi.com
4-Bromotoluene5-Thiazolyl–B(dan)Pd(PPh₃)₄100 °C, 1,4-dioxaneAryl-thiazole acs.org
Tertiary benzylic pivalatesArylboronic acid pinacol (B44631) esterNi(cod)₂ / StilbeneRoom Temp, DioxaneDiaryl quaternary stereocenters nih.gov

Suzuki-Miyaura Coupling for Phenyl Substitution

The Suzuki-Miyaura coupling reaction stands as one of the most robust and widely utilized methods for the formation of aryl-aryl bonds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of its organoboron reagents. uwindsor.carsc.org This methodology is highly applicable for the synthesis of this compound, typically involving the palladium-catalyzed reaction of a 4-halonaphthalene-1-carboxylic acid derivative with phenylboronic acid.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. A key advantage is the ability to perform this reaction on substrates already containing the carboxylic acid moiety, often without the need for a protecting group. rsc.org

Several catalytic systems and conditions can be employed, offering flexibility for optimization. For instance, water-soluble palladium complexes with ligands like glycine (B1666218) allow the reaction to be conducted in aqueous media, aligning with green chemistry principles. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)LigandBaseSolventTemperatureReference
PdCl₂(dppf) (10%)dppfNa₂CO₃ (2M)Toluene/Dioxane85°C organic-synthesis.com
Pd₂(dba)₃ (5%)PHOS LigandCsFTHFRoom Temp. organic-synthesis.com
[PdCl₂(NH₂CH₂COOH)₂] (0.1-1%)GlycineK₂CO₃WaterRoom Temp. rsc.org
Pd(PPh₃)₄ (10%)PPh₃K₃PO₄DMF80°C nih.gov
Negishi-Type Coupling Reactions for Aryl Substitution

Negishi-type coupling offers another powerful strategy for aryl-aryl bond formation, coupling organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A significant advantage of the Negishi reaction is the high reactivity and functional group tolerance of the organozinc reagents, which are generally more reactive than their organoboron counterparts. wikipedia.org

For the synthesis of this compound, this approach would typically involve the coupling of a 4-halonaphthalene-1-carboxylic acid ester with a phenylzinc reagent, such as phenylzinc chloride. The ester group is often used to avoid potential side reactions with the highly reactive organozinc species. The reaction is catalyzed by complexes like Pd(PPh₃)₄ or Ni(acac)₂. wikipedia.org The choice of catalyst and ligands can be crucial, as ligand effects have been shown to influence stereochemical outcomes and yields in related systems. nih.gov

Table 2: General Parameters for Negishi-Type Coupling
CatalystAryl HalideOrganozinc ReagentKey FeaturesReference
Pd(PPh₃)₄ or other Pd(0) speciesAryl-I, Aryl-Br, Aryl-Cl, Aryl-OTfAryl-ZnCl, Aryl-ZnBrHigh yields and functional group tolerance. wikipedia.org
Ni(PPh₃)₄, Ni(acac)₂, Ni(COD)₂Aryl-I, Aryl-Br, Aryl-ClAryl-ZnBrEffective for aryl-aryl coupling. wikipedia.org
Cobalt ComplexesRedox-Active Aliphatic EstersOrganozinc ReagentsDecarboxylative coupling approach. researchgate.net
Carboxylation Strategies (e.g., Carbonylation, Oxidative Methods)

Introducing the carboxylic acid group onto a pre-formed 4-phenylnaphthalene scaffold is an alternative synthetic route. This can be achieved through various carboxylation strategies. One common method involves the formation of an organometallic intermediate from 1-halo-4-phenylnaphthalene, such as a Grignard or organolithium reagent, followed by quenching with carbon dioxide (CO₂).

More modern and sustainable approaches are also being explored. For instance, transition metal-catalyzed carboxylations using CO₂ as a C1 source are gaining prominence. researchgate.net While direct carboxylation of the naphthalene C-H bond is challenging, enzymatic methods have demonstrated the feasibility of such transformations on the naphthalene ring system, suggesting potential for future biocatalytic routes. nih.govnih.gov For example, studies on anaerobic consortia have shown that naphthalene can be carboxylated to 2-naphthoate (B1225688), indicating that carboxylation is a key initial reaction in its metabolism. nih.gov A proposed mechanism for this enzymatic carboxylation involves a 1,3-dipolar cycloaddition of naphthalene to a cofactor. nih.govresearchgate.net

Another innovative strategy is the silver-catalyzed one-pot synthesis of arylnaphthalene lactones, which incorporates carbon dioxide into the molecular framework, showcasing a green carboxylation approach. acs.orgresearchgate.net

Functional Group Interconversions and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further molecular elaboration, allowing for the synthesis of a wide array of derivatives such as esters and amides.

Esterification Reactions and Mechanistic Insights

Esterification is a fundamental transformation of carboxylic acids. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.com It proceeds through several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the product, the alcohol is often used in large excess as the solvent, and/or the water produced is removed from the reaction mixture. masterorganicchemistry.com Alternative methods for substrates that are sensitive to strong acids include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Amidation and Other Carboxylic Acid Transformations

The conversion of this compound to its corresponding amides is another crucial derivatization. Direct amidation involves the condensation of the carboxylic acid with an amine. This reaction typically requires high temperatures to drive off the water formed, which can be incompatible with sensitive substrates. encyclopedia.pub

To overcome this, a variety of modern coupling reagents and catalysts have been developed that facilitate amide bond formation under milder conditions. These methods work by activating the carboxylic acid in situ to form a more reactive intermediate. Boron-based reagents, particularly boric acid, have emerged as green, inexpensive, and readily available catalysts for direct amidation. orgsyn.org The reaction proceeds by heating the carboxylic acid and amine with a catalytic amount of boric acid, often in a solvent like toluene, with water removal. This method shows broad applicability and preserves the integrity of stereogenic centers. orgsyn.org

Titanium(IV) chloride (TiCl₄) is another effective mediator for direct amidation. nih.gov The reaction is typically performed in pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields for a wide range of substrates. nih.gov

Table 3: Conditions for Direct Amidation of Carboxylic Acids
Reagent/CatalystSolventTemperatureKey AdvantagesReference
Boric Acid (catalytic)Toluene (with water removal)RefluxGreen, inexpensive, preserves stereochemistry. orgsyn.org
TiCl₄ (stoichiometric)Pyridine85°CEffective for a wide range of substrates. nih.gov
Zirconium Catalysts (e.g., ZrCl₄)TolueneRefluxCatalytic coupling under neutral conditions. rsc.org
Thermal (no catalyst)Toluene (Dean-Stark) or neatHigh Temp (Reflux)Simple, but limited to robust substrates. encyclopedia.pub

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound and its analogues, several strategies can be employed to enhance the environmental sustainability of the synthesis.

One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly desirable as they reduce solvent waste, energy consumption, and purification efforts. The silver-catalyzed one-pot synthesis of arylnaphthalene lactones from arylphenylpropargyl chloride, arylphenylacetylenes, and carbon dioxide is an excellent example of this principle, combining C-C bond formation and carboxylation in a single operation. acs.org

The use of environmentally benign solvents, particularly water, is another cornerstone of green chemistry. As noted, specific Suzuki-Miyaura coupling reactions can be performed efficiently in aqueous media using water-soluble catalysts, eliminating the need for volatile organic solvents. rsc.org Furthermore, employing microwave irradiation can significantly reduce reaction times and energy consumption, as demonstrated in some Suzuki coupling procedures. organic-synthesis.com The development of catalytic direct amidation methods using non-toxic and readily available catalysts like boric acid also represents a greener alternative to traditional methods that use stoichiometric, and often hazardous, activating agents. orgsyn.org

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. chemicaljournals.compsu.edu By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and improved purity. chemicaljournals.compsu.edu This technology has been successfully applied to the synthesis of various naphthalene derivatives, demonstrating its potential for the efficient construction of the core structure of this compound and its analogues.

The fundamental principle of microwave heating involves the direct coupling of microwave energy with molecules possessing a dipole moment. psu.edu This direct energy transfer is highly efficient and circumvents the slow process of thermal conduction required in conventional heating, resulting in instantaneous localized superheating. psu.edu

Research into the synthesis of related naphthoic acid and naphthalene structures has demonstrated the practical benefits of this approach. For instance, the cyclization step to form 2-naphthoate derivatives has been achieved with excellent yields of 91–93% using microwave assistance. acs.org In another example, the synthesis of napthaimidazoles, which share a core naphthalene structure, was significantly expedited. Conventional methods requiring 2–12 hours of refluxing were replaced by a microwave-assisted protocol that completed the reaction in a much shorter timeframe. ijprs.com Similarly, the preparation of 1,8-naphthalic anhydride derivatives has been optimized under microwave conditions, showcasing the broad applicability of this technique. researchgate.net

The following table summarizes representative findings from microwave-assisted syntheses of naphthalene-based compounds, illustrating the efficiency of this methodology.

Reaction TypeSubstratesMicrowave ConditionsYieldReference
Cyclization(E)-4-(aryl)-3-(ethoxycarbonyl)but-3-enoic Acid derivativesNot specified91-93% acs.orgnih.gov
Condensation2,3-naphthalene diamine and aromatic aldehydes240 WHigh ijprs.com
Oxidation/CyclizationAcenaphtheneNot specified85% researchgate.net
Krapcho DecarboxylationAlkyl malonate derivatives210 °C, 30 minHigh organic-chemistry.org

Recyclable Catalytic Systems

The development of sustainable chemical processes is a major focus in modern organic synthesis. Recyclable catalysts are central to this goal, as they minimize waste, reduce costs, and simplify product purification. mdpi.com The synthesis of the 4-phenylnaphthalene backbone often relies on cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for which a variety of recyclable palladium catalysts have been developed. mdpi.comnih.gov

One prominent strategy involves immobilizing the active catalytic species, typically palladium, onto a solid support. This "heterogenization" allows the catalyst to be easily separated from the reaction mixture by simple filtration or magnetic decantation and reused in subsequent reaction cycles without significant loss of activity. nih.gov

Common supports for palladium catalysts include:

Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) can be coated with silica (B1680970) and functionalized to anchor palladium complexes. nih.govorganic-chemistry.org These catalysts are highly active and can be efficiently recovered using an external magnet. Systems have been developed that can be reused for seven to sixteen consecutive cycles with minimal degradation in performance. nih.govorganic-chemistry.org

Polymer Resins: Merrifield resin, a common solid support in organic chemistry, can be functionalized with ligands like phenanthroline to chelate palladium. Such resin-supported catalysts have demonstrated high stability and can be recycled at least 10 times. organic-chemistry.org

Ionic Liquids: Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([HNMP]⁺HSO₄⁻), can function as both the catalyst and the solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. This system offers high atom efficiency and can be recycled for at least five consecutive runs without a noticeable decrease in catalytic activity. rsc.org

The Suzuki-Miyaura cross-coupling is particularly relevant for synthesizing the arylnaphthalene core. It involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. mdpi.com The efficiency and recyclability of various catalytic systems used in such reactions are highlighted in the table below.

Catalyst SystemSupport MaterialReaction TypeNumber of CyclesFinal YieldReference
Fe₃O₄@SiO₂-APBA-PdMagnetic NanoparticlesSuzuki Coupling7High nih.gov
Merrifield-phen-Pd(II)Merrifield ResinSuzuki-Miyaura Coupling10>83% organic-chemistry.org
Fe₃O₄@SiO₂-PdMagnetic NanoparticlesSuzuki Coupling16High organic-chemistry.org
LaF₃·Pd NanocatalystLanthanum FluorideSuzuki Coupling7High nih.gov
[HNMP]⁺HSO₄⁻Ionic Liquid (acts as solvent and catalyst)Synthesis of 2-phenylnaphthalenes5High rsc.org

These methodologies underscore a strategic shift towards more efficient and environmentally benign synthetic routes for complex molecules like this compound and its structural analogues.

Reactivity and Reaction Mechanisms of 4 Phenylnaphthalene 1 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Naphthalene (B1677914) Ring System

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). libretexts.org This increased reactivity is attributed to the lower loss of resonance energy in the formation of the carbocation intermediate (the arenium ion) compared to benzene. libretexts.org In general, electrophilic attack on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position. This preference is due to the greater resonance stabilization of the arenium ion formed during C1 substitution, where the positive charge can be delocalized over two rings while maintaining a complete benzene ring in one of the resonance structures. libretexts.orgwordpress.com

In 4-phenylnaphthalene-1-carboxylic acid, the naphthalene ring is substituted with a deactivating, meta-directing carboxylic acid group at the C1 position and a weakly activating, ortho-, para-directing phenyl group at the C4 position. The carboxylic acid group deactivates the ring towards electrophilic attack through its electron-withdrawing inductive and resonance effects. Conversely, the phenyl group, while electron-withdrawing inductively due to its sp² hybridized carbons, can donate electron density to the naphthalene ring via resonance, thus acting as a weak activator. stackexchange.comquora.com

The directing effects of these two substituents are crucial in determining the regioselectivity of further electrophilic substitutions. The carboxylic acid at C1 directs incoming electrophiles to the C5 and C7 positions (meta). The phenyl group at C4 directs to the C5 position (ortho) and the C7 position (para). Therefore, it is anticipated that electrophilic substitution on this compound will predominantly occur at the C5 and C7 positions, with the precise distribution of products depending on the specific reaction conditions and the nature of the electrophile.

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on naphthalene rings, particularly when they are substituted with strong electron-withdrawing groups. youtube.comlibretexts.org For an SNAr reaction to proceed on this compound, a suitable leaving group would need to be present on the ring, and the reaction would be facilitated by the electron-withdrawing nature of the carboxylic acid group. The reaction proceeds through a high-energy Meisenheimer-like intermediate, a resonance-stabilized carbanion. libretexts.org The presence of electron-withdrawing groups in ortho or para positions to the leaving group is crucial for stabilizing this intermediate. libretexts.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that undergoes a variety of transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key reaction of carboxylic acids. For simple aryl carboxylic acids, this reaction is often difficult and requires harsh conditions. However, the presence of certain structural features can facilitate decarboxylation. wikipedia.org Several potential mechanisms could be operative for the decarboxylation of this compound.

One possible pathway is a metal-catalyzed decarboxylation. For instance, copper and silver salts have been shown to catalyze the decarboxylation of aryl carboxylic acids. rsc.orgresearchgate.net The proposed mechanism involves the formation of a metal carboxylate complex, which then undergoes decarboxylation to form an organometallic intermediate, followed by protodemetallation to yield the decarboxylated aromatic compound. rsc.orgresearchgate.net The presence of ortho substituents can influence the reaction rate due to steric effects. researchgate.net

Another potential route is through a radical mechanism, which can be initiated by photoredox catalysis. scispace.com In this process, a photosensitizer, upon irradiation with visible light, can induce the formation of an aroyloxy radical, which can then undergo decarboxylation to form an aryl radical. This aryl radical can then be trapped by a hydrogen atom source to give the final product.

The thermal decarboxylation of aryl carboxylic acids is generally challenging, but can be facilitated by electron-withdrawing groups at the ortho position. wikipedia.org While the phenyl group at the 4-position is not directly ortho to the carboxylic acid, the steric strain between the carboxylic acid at C1 and the peri-hydrogen at C8 in the naphthalene ring system might contribute to the lability of the C-C bond, potentially lowering the activation energy for decarboxylation under thermal conditions.

Decarboxylation PathwayKey FeaturesPotential Applicability to this compound
Metal-Catalyzed (e.g., Cu, Ag)Formation of a metal carboxylate complex, followed by CO2 extrusion and protodemetallation. rsc.orgresearchgate.netPlausible, would depend on the specific catalyst and reaction conditions.
Photoredox CatalysisGeneration of an aryl radical via an aroyloxy radical intermediate under visible light irradiation. scispace.comA potential mild method for decarboxylation.
Thermal DecarboxylationGenerally requires high temperatures; facilitated by ortho electron-withdrawing groups and steric strain. wikipedia.orgMay be possible due to the inherent steric strain in the 1-naphthoic acid moiety.

In the presence of a strong acid catalyst, this compound can undergo various transformations, most notably esterification. The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

A significant factor that can influence the rate of esterification of this compound is steric hindrance. The carboxylic acid group at the C1 position of the naphthalene ring experiences steric hindrance from the peri-hydrogen at the C8 position. quora.com This steric congestion can impede the approach of the alcohol nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to less hindered carboxylic acids. researchgate.net The choice of alcohol will also play a role, with bulkier alcohols leading to slower reaction rates. To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com

Influence of Phenyl Substitution on Aromatic Reactivity and Regioselectivity

In the context of the 4-phenylnaphthalene system, the positions ortho to the phenyl group are C3 and C5, and the para position is C7. However, the presence of the deactivating carboxylic acid group at C1 complicates the directing effects. The interplay between the activating phenyl group and the deactivating carboxylic acid group will determine the ultimate site of electrophilic attack.

The phenyl group's activating effect stems from its ability to delocalize the positive charge of the arenium ion intermediate through resonance. When an electrophile attacks at a position that allows for resonance stabilization by the phenyl group, the activation energy for that pathway is lowered. For electrophilic attack on this compound, the C5 and C7 positions are favored due to the combined directing effects of the phenyl and carboxylic acid groups.

The electronic properties of substituted naphthalenes have been studied, and it is clear that substituents can significantly alter the electron density at different positions of the naphthalene core. nih.gov The phenyl group, through its mesomeric effect, increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Position on Naphthalene RingInfluence of C1-COOHInfluence of C4-PhenylPredicted Reactivity towards Electrophiles
C2Ortho (deactivated)MetaLow
C3MetaOrtho (activated)Moderate
C5MetaOrtho (activated)High
C6Para (deactivated)MetaLow
C7MetaPara (activated)High
C8Ortho (deactivated)-Low

Stereochemical Considerations in Reactions Involving this compound Precursors

The synthesis of this compound and its derivatives can involve stereochemical considerations, particularly the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. nih.govprinceton.edu

In the case of this compound, restricted rotation around the C4-C1' single bond (connecting the naphthalene and phenyl rings) could lead to the existence of atropisomers. This is especially likely if bulky substituents are present on the phenyl ring or at the C5 position of the naphthalene ring, which would sterically hinder free rotation. acs.org While the parent compound may not have a high enough barrier to rotation for stable atropisomers at room temperature, certain synthetic precursors or derivatives with larger groups could exhibit this phenomenon.

For example, a common method for forming the phenyl-naphthalene bond is through a Suzuki coupling reaction between a naphthalene boronic acid and a phenyl halide, or vice versa. acs.org If either of these precursors contains chiral centers or bulky groups that introduce steric hindrance, the resulting product could be a mixture of diastereomeric atropisomers.

Furthermore, if a synthetic route involves the creation of stereocenters in the precursors, it is crucial to control the stereochemistry to obtain the desired final product. For instance, a synthetic pathway might involve an asymmetric reaction to establish a chiral center in a precursor molecule. The stereochemical outcome of such reactions would need to be carefully controlled to ensure the synthesis of a specific stereoisomer of the final product. rsc.orgnih.gov The study of such stereochemical aspects is vital in the synthesis of complex organic molecules where the three-dimensional arrangement of atoms is critical for their properties and function.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation and Structural Analysis

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing Reaction Intermediates and Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-phenylnaphthalene-1-carboxylic acid, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton and the aromatic protons. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. libretexts.org This significant downfield shift is a result of the electronegativity of the oxygen atoms and the effects of hydrogen bonding. libretexts.org The eleven aromatic protons on the phenyl and naphthalene (B1677914) rings would resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the specific electronic environment and the through-bond coupling between adjacent protons, allowing for the precise assignment of each proton to its position on the aromatic framework.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Key Features
Carboxylic Acid Proton (-COOH) ¹H NMR 10.0 - 13.0 Broad singlet, highly deshielded due to hydrogen bonding and oxygen electronegativity. libretexts.org
Aromatic Protons (Ar-H) ¹H NMR 7.0 - 9.0 Complex multiplets due to spin-spin coupling within the phenyl and naphthalene rings.
Carbonyl Carbon (-COOH) ¹³C NMR 165 - 185 Single resonance, significantly downfield. libretexts.org
Aromatic Carbons (Ar-C) ¹³C NMR 110 - 150 Multiple signals corresponding to protonated and quaternary carbons in the aromatic system. compoundchem.com

UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within conjugated systems like this compound. The extended π-electron system, encompassing both the naphthalene core and the phenyl substituent, gives rise to characteristic absorption bands.

The spectrum is expected to be dominated by intense π → π* transitions. The conjugation between the phenyl ring and the naphthalene ring system results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the individual chromophores of benzene (B151609) or naphthalene. shimadzu.com This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental data for a closely related isomer, 1-phenyl naphthalene-3-carboxylic acid, shows absorption maxima at 238.4 nm and 330.8 nm. scholarsresearchlibrary.com It is anticipated that this compound would exhibit a similar absorption profile, characterized by multiple bands in the UV region. The precise λmax values and their corresponding molar absorptivity (ε) are sensitive to solvent polarity and the specific substitution pattern on the aromatic rings.

Table 2: Representative UV-Visible Absorption Data for Related Phenylnaphthalene Carboxylic Acids

Compound λmax (nm) Molar Extinction Coefficient (log ε) Solvent
1-Phenylnaphthalene-3-carboxylic acid 238.4, 330.8 0.83, 0.25 Not Specified scholarsresearchlibrary.com
1-Phenyl-6,7-dimethoxynaphthalene-3-carboxylic acid 293.1, 450.4 1.82, 0.68 Not Specified scholarsresearchlibrary.com

Mass Spectrometry for Tracing Reaction Pathways and Product Identification

Mass spectrometry (MS) provides critical information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is expected to show a strong molecular ion (M•+) peak due to the stability of the aromatic system.

The fragmentation of aromatic carboxylic acids is well-characterized. Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical ([M-17]⁺): This occurs via cleavage of the C-OH bond, resulting in a stable acylium ion. miamioh.edu

Loss of a carboxyl group ([M-45]⁺): This involves the cleavage of the bond between the naphthalene ring and the carboxylic acid functional group, leading to the formation of a 4-phenylnaphthalenyl cation. libretexts.org

Decarboxylation ([M-44]⁺): The loss of a neutral carbon dioxide molecule is another common pathway for carboxylic acids.

The stability of the phenylnaphthalene core would mean that fragments corresponding to this aromatic system would be prominent in the spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Mass Loss (Da) Predicted m/z Description
[M-OH]⁺ 17 247.0753 Formation of an acylium ion. miamioh.edu
[M-COOH]⁺ 45 219.0855 Loss of the entire carboxylic acid group. libretexts.org
[M-CO₂]⁺ 44 220.0934 Loss of carbon dioxide.

Note: Predicted m/z values are based on the exact mass of C₁₇H₁₂O₂ (264.0837).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are complementary and provide a comprehensive vibrational profile of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. echemi.com

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state or in concentrated solutions. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1680 and 1725 cm⁻¹. The position of this band is influenced by conjugation and hydrogen bonding; dimerization typically shifts this peak to a lower wavenumber. echemi.com

C-O Stretch and O-H Bend: Vibrations associated with the C-O stretch and in-plane O-H bend are typically found in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

Aromatic C-H and C=C Stretches: Sharp peaks corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C=O groups give strong signals in the IR spectrum, the vibrations of the non-polar aromatic backbone are often more intense in the Raman spectrum. kurouskilab.com Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, typically give rise to strong and sharp Raman bands. americanpharmaceuticalreview.com The C=O stretching vibration is also observable in the Raman spectrum, typically in a similar region as in the IR spectrum. rsc.org The complementarity of the two techniques allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Characteristic Vibrational Spectroscopy Bands for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity and Features
O-H Stretch (H-bonded) IR 2500 - 3300 Strong, very broad due to dimerization. libretexts.org
Aromatic C-H Stretch IR, Raman 3000 - 3100 Medium to weak, sharp.
C=O Stretch (H-bonded) IR, Raman 1680 - 1725 Strong and sharp in IR; observable in Raman. echemi.com
Aromatic C=C Stretch IR, Raman 1450 - 1600 Multiple bands of variable intensity. Often strong in Raman.
C-O Stretch / O-H Bend IR 1210 - 1440 Medium intensity, can be coupled.

Computational and Theoretical Investigations of 4 Phenylnaphthalene 1 Carboxylic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. elixirpublishers.com It is a widely used tool in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies. nih.gov For 4-Phenylnaphthalene-1-carboxylic acid, DFT calculations would be instrumental in understanding the distribution of electrons within the molecule and its energetic properties.

A primary outcome of DFT studies is the optimization of the molecular geometry, which predicts the most stable three-dimensional arrangement of the atoms. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule will interact with other chemical species. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into charge transfer and delocalization within the molecule, such as the interactions between the phenyl and naphthalene (B1677914) rings. elixirpublishers.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy(e.g., -6.2 eV)Relates to the ability to donate electrons.
LUMO Energy(e.g., -1.8 eV)Relates to the ability to accept electrons.
HOMO-LUMO Gap(e.g., 4.4 eV)Indicator of chemical stability and reactivity.
Dipole Moment(e.g., 2.5 D)Measures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study. Specific experimental or published computational data for this compound were not found.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. matlantis.com By simulating the motions of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or at various temperatures. These simulations can identify the most stable conformations and the energy barriers between them. cam.ac.uk For carboxylic acids, MD simulations can elucidate the role of intermolecular interactions, such as hydrogen bonding, in stabilizing certain conformations. nih.gov

The results of such simulations are often visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. This surface can highlight the low-energy (and thus more populated) conformations.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction mechanisms. science.gov For this compound, theoretical calculations can identify the most likely sites for chemical attack. As mentioned, the ESP map generated from DFT calculations can pinpoint nucleophilic and electrophilic centers. bohrium.com

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. These indices help predict where the molecule is most susceptible to attack by electrophiles, nucleophiles, or radicals.

When studying a specific chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures—the high-energy intermediates that connect reactants and products. science.gov By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate of a reaction and understand the factors that influence it.

Spectroscopic Property Simulations (NMR, UV-Vis)

Theoretical calculations can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govbohrium.com By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this simulated spectrum with experimental data can help confirm the molecular structure and assign the observed peaks to specific atoms. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra, such as UV-Vis spectra. bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. nih.gov For this compound, TD-DFT would likely predict strong absorptions in the UV region due to the extended π-conjugated system of the phenyl and naphthalene rings. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions. nih.gov

Table 2: Illustrative Simulated Spectroscopic Data for this compound

SpectrumParameterPredicted ValueCorresponding Transition/Atom
¹³C NMRChemical Shift (δ)(e.g., 170 ppm)Carboxylic acid carbon
¹H NMRChemical Shift (δ)(e.g., 8.0-8.5 ppm)Naphthalene protons
UV-Visλmax(e.g., 290 nm)π → π* transition

Note: This table provides hypothetical data to illustrate the output of spectroscopic simulations. No specific published simulated spectra for this compound were identified.

Supramolecular Chemistry and Crystal Engineering with 4 Phenylnaphthalene 1 Carboxylic Acid

Hydrogen Bonding Networks and Self-Assembly Properties

The self-assembly of carboxylic acids is a cornerstone of supramolecular chemistry, predominantly guided by the formation of predictable hydrogen bonds. For 4-phenylnaphthalene-1-carboxylic acid, the carboxylic acid moiety is the primary driver for forming structured assemblies. Typically, carboxylic acids self-assemble through the formation of a cyclic dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. This creates a highly stable, eight-membered ring known as the R²₂(8) homosynthon. This synthon is one of the most robust and frequently observed patterns in the crystal structures of carboxylic acids.

Beyond the classic dimer, catemeric motifs, where molecules form chains via single O-H···O hydrogen bonds, are also possible, although less common for simple aromatic carboxylic acids. The large steric profile of the 4-phenylnaphthalene group in this compound might influence the formation of these networks, potentially favoring specific packing arrangements to minimize steric hindrance while maximizing stabilizing interactions. The aggregation process is often a synergistic effect of hydrogen bonding and π-stacking, leading to the formation of ordered nanostructures. Studies on analogous molecules, such as carboxylic acid-functionalized naphthalene (B1677914) diimides, have shown that this interplay can lead to the formation of structures ranging from 2D nanosheets to 1D nanofibers, a behavior that could be anticipated for this compound as well.

Formation of Cocrystals and Multicomponent Solid Forms

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. A cocrystal is a multicomponent solid where at least two different components are present in a stoichiometric ratio within a single crystal lattice. The formation of cocrystals with this compound would involve reacting it with a "coformer," another molecule capable of forming non-covalent interactions.

The selection of a coformer is crucial and is often guided by the principles of supramolecular synthons. For a carboxylic acid like this compound, suitable coformers would be molecules containing complementary functional groups, such as pyridines, amides, or other hydrogen bond acceptors. The interaction between a carboxylic acid and a pyridine (B92270) base, for example, typically forms a reliable carboxylic acid-pyridine heterosynthon. The formation of these multicomponent solids is a strategy to enhance properties like solubility, stability, and bioavailability in pharmaceutical contexts.

The process of forming cocrystals can be achieved through various methods, including:

Solution Evaporation: Dissolving stoichiometric amounts of the carboxylic acid and the coformer in a suitable solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding).

Slurrying: Stirring a suspension of the components in a solvent where they have limited solubility.

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound would be dictated by a balance of various intermolecular forces. While hydrogen bonding is the strongest and most directional of these, other interactions play a critical role in the final crystal packing.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can act as weak hydrogen bond donors to the π-electron cloud of an adjacent molecule.

Van der Waals Forces: These non-specific attractive forces are ubiquitous and contribute to the cohesion of the molecules in the solid state.

The combination of the strong, directional hydrogen-bonded synthons and the weaker, less directional π-interactions would lead to complex and potentially diverse crystal packing motifs. The specific arrangement will determine the macroscopic properties of the crystal, such as its melting point, density, and morphology. Analysis of crystal structures often involves identifying these recurring motifs to understand and predict the solid-state behavior of the molecule.

Design Principles for Supramolecular Synthons Involving Carboxylic Acids

The design of supramolecular structures relies on the concept of "supramolecular synthons"—robust and predictable non-covalent interactions that act as the "glue" holding molecules together. For carboxylic acids, the primary synthons are well-established.

Homosynthons: These involve interactions between identical functional groups. The most common for carboxylic acids is the R²₂(8) dimer formed between two acid groups.

Heterosynthons: These involve interactions between different but complementary functional groups. Key examples for carboxylic acids include:

Carboxylic Acid-Pyridine Synthon: A strong O-H···N hydrogen bond.

Carboxylic Acid-Amide Synthon: An R²₂(8) motif involving O-H···O and N-H···O hydrogen bonds.

The reliability of these synthons allows for a rational approach to crystal engineering. By choosing molecules with appropriate functional groups, it is possible to guide the assembly of molecules into desired architectures. The predictability of the carboxylic acid dimer is high, but the formation of heterosynthons can often be favored when a competing, complementary functional group is present. This hierarchical nature of synthon formation is a key principle in designing cocrystals and other multicomponent systems.

Table 1: Common Supramolecular Synthons for Carboxylic Acids

Synthon Type Interacting Groups Typical Graph Set Interaction Type
Homosynthon Carboxylic Acid – Carboxylic Acid R²₂(8) O-H···O
Heterosynthon Carboxylic Acid – Pyridine D O-H···N
Heterosynthon Carboxylic Acid – Amide R²₂(8) O-H···O, N-H···O

Applications in Non-Biological Material Design

The structural features of this compound—a robust hydrogen-bonding group attached to a large, rigid, and photophysically active aromatic core—make it a candidate for applications in materials science. Self-assembly driven by hydrogen bonding and π-stacking can be exploited to create functional materials.

Organic Electronics: Naphthalene-based compounds are known for their semiconductor properties. Ordered assemblies of this compound could facilitate charge transport, making them potentially useful in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The carboxylic acid group can also serve to anchor the molecules to surfaces, providing a means to control the orientation and packing in thin films.

Luminescent Materials: The naphthalene chromophore suggests that this molecule could exhibit interesting photoluminescent properties. The self-assembly process can significantly impact these properties; aggregation can lead to shifts in emission wavelengths or changes in quantum yield. By controlling the assembly, it may be possible to tune the luminescent color of the resulting material.

Porous Materials: Through careful design of hydrogen-bonding networks, it is possible to create porous structures known as hydrogen-bonded organic frameworks (HOFs). These materials have potential applications in gas storage and separation. The rigid structure of this compound could serve as a building block for such frameworks.

While specific applications for this compound are not yet established, its molecular structure aligns with the design principles for various advanced non-biological materials.

Strategic Applications of 4 Phenylnaphthalene 1 Carboxylic Acid in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The rigid and sterically defined structure of 4-phenylnaphthalene-1-carboxylic acid makes it an excellent building block for the synthesis of larger, more complex molecular architectures. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into intricate frameworks.

One of the primary applications of aromatic carboxylic acids is in the construction of polycyclic aromatic hydrocarbons (PAHs). Through intramolecular cyclization reactions, the naphthalene (B1677914) and phenyl rings of this compound can be fused to create larger, planar aromatic systems. These extended PAH structures are of significant interest due to their unique electronic and photophysical properties, with potential applications in organic electronics.

Furthermore, the carboxylic acid functionality allows for the molecule to be used in multi-step syntheses of complex natural products and their analogues. The phenylnaphthalene core can serve as a rigid scaffold onto which other functional groups and ring systems can be elaborated. The atropisomerism arising from the restricted rotation around the phenyl-naphthalene bond can also be exploited to introduce chirality into the target molecules, which is of paramount importance in medicinal chemistry and materials science.

Precursor for Naphthalene-Based Derivatives with Tunable Properties

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into a wide array of other functionalities, leading to a diverse range of naphthalene-based derivatives with tunable properties.

Standard transformations of the carboxylic acid group, such as conversion to esters, amides, acid chlorides, and alcohols, provide access to a multitude of derivatives. For instance, esterification with various alcohols can be used to modulate the solubility and liquid crystalline properties of the resulting compounds. Amide coupling with chiral amines can introduce new stereocenters and lead to the formation of novel chiral ligands or biologically active molecules.

The electronic properties of these derivatives can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto either the naphthalene or the phenyl ring. This modulation of the electronic landscape can have a profound impact on the photophysical properties of the molecules, such as their fluorescence quantum yields and emission wavelengths. This makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Below is a table of potential derivatives of this compound and their prospective applications:

Derivative ClassPotential Modifiable PropertyPotential Application
EstersSolubility, Liquid CrystallinityLiquid Crystals, Lubricants
AmidesChirality, Biological ActivityChiral Ligands, Pharmaceuticals
Acyl HalidesReactivitySynthetic Intermediates
AlcoholsPolarity, Hydrogen BondingFunctional Polymers, Coatings
AminesBasicity, Coordination AbilityCatalysts, Dyes

Use in Catalytic Systems (e.g., Ligand Design, Organocatalysis)

The structural features of this compound make it an intriguing candidate for applications in catalysis, both as a ligand for metal-based catalysts and as an organocatalyst itself.

The carboxylic acid group can act as a coordinating moiety for metal ions, allowing for the formation of metal-organic frameworks (MOFs) or discrete metal complexes. The rigid phenylnaphthalene backbone can provide a well-defined steric environment around the metal center, which can influence the selectivity of catalytic reactions. The synthesis of chiral versions of this compound could lead to the development of novel chiral ligands for asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals.

In the realm of organocatalysis, chiral carboxylic acids have emerged as powerful catalysts for a variety of asymmetric transformations. The Brønsted acidity of the carboxylic acid, combined with the steric bulk and chirality of the phenylnaphthalene scaffold, could enable the development of new organocatalysts for reactions such as asymmetric protonations, Michael additions, and Diels-Alder reactions.

The following table presents examples of related chiral carboxylic acids and their applications in catalysis, suggesting the potential for this compound in this field:

Catalyst/Ligand StructureMetal (if applicable)Reaction Type
Chiral BINOL-derived phosphoric acid-Asymmetric Mannich Reaction
Chiral Amino AcidPalladiumAsymmetric C-H Activation
Chiral Carboxylic AcidRhodiumAsymmetric Hydrogenation
Chiral BisoxazolineCopperAsymmetric Cyclopropanation

Integration into Functional Organic Materials (Non-Polymeric)

The unique combination of a large, rigid, and aromatic core in this compound makes it an attractive component for the design of non-polymeric functional organic materials.

One promising area of application is in the field of liquid crystals. The elongated and rigid shape of the phenylnaphthalene core is a key characteristic of mesogens, the molecules that form liquid crystalline phases. By modifying the carboxylic acid group with a long alkyl chain, it is possible to design thermotropic liquid crystals that exhibit ordered phases over specific temperature ranges. The orientation of these molecules can be controlled by external electric or magnetic fields, which is the fundamental principle behind liquid crystal displays (LCDs).

Furthermore, derivatives of this compound could find use as functional dyes and pigments. The extended π-conjugated system of the phenylnaphthalene core can give rise to strong absorption and emission in the visible region of the electromagnetic spectrum. By appropriate functionalization, the color and photophysical properties of these dyes can be tuned for specific applications, such as in organic solar cells, fluorescent sensors, and security inks.

The table below showcases related molecular structures and their applications in functional organic materials, highlighting the potential of this compound derivatives:

Material ClassCore StructureFunctional GroupApplication
Liquid CrystalBiphenylCyanoDisplays
Liquid CrystalPhenylcyclohexaneAlkoxyDisplays
Fluorescent DyePeryleneImideOLEDs, Pigments
Organic SemiconductorAnthracene-Organic Field-Effect Transistors

Future Research Directions and Unresolved Challenges for 4 Phenylnaphthalene 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for 4-phenylnaphthalene-1-carboxylic acid and its derivatives often rely on classical, multi-step approaches that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research is poised to address these limitations by developing more efficient, economical, and environmentally benign synthetic strategies.

A primary area of focus will be the implementation of modern cross-coupling reactions. Palladium-catalyzed Suzuki and Negishi couplings, for instance, offer a direct and versatile means to construct the C-C bond between the naphthalene (B1677914) and phenyl rings. The development of more active and stable catalyst systems, including those based on earth-abundant metals, will be crucial for improving the sustainability of these processes. Furthermore, C-H activation strategies are emerging as a powerful tool for the direct arylation of naphthalene precursors, potentially streamlining the synthesis by eliminating the need for pre-functionalized starting materials.

The principles of green chemistry will be central to the development of next-generation synthetic routes. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions, such as microwave or flow chemistry. The table below summarizes potential sustainable approaches for the synthesis of this compound.

Synthetic ApproachKey AdvantagesResearch Focus
Advanced Cross-Coupling High efficiency, functional group toleranceDevelopment of earth-abundant metal catalysts, ligand design
C-H Activation/Arylation Atom economy, reduced pre-functionalizationCatalyst development for regioselective functionalization
One-Pot/Tandem Reactions Increased efficiency, reduced wasteDesign of multi-catalyst systems, optimization of reaction cascades
Green Chemistry Methods Environmental friendliness, safetyUse of biomass-derived feedstocks, alternative solvents, flow chemistry

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the aromatic naphthalene core, the pendant phenyl group, and the carboxylic acid functionality. While the individual reactivities of these components are well-understood, their combined influence presents opportunities to uncover novel chemical transformations.

Future research will likely focus on the selective functionalization of the naphthalene ring. The presence of the phenyl and carboxyl groups directs the regioselectivity of electrophilic aromatic substitution reactions. A systematic study of nitration, halogenation, and Friedel-Crafts reactions could yield a library of novel derivatives with tailored electronic and steric properties.

The carboxylic acid group itself is a versatile handle for a wide range of transformations. Beyond standard esterification and amidation reactions, derivatization into acyl halides, anhydrides, or other activated species can open up new avenues for creating more complex molecules. For instance, Curtius, Schmidt, or Hofmann rearrangements of acyl azide (B81097) derivatives could provide a route to aminophenylnaphthalenes, which are valuable precursors for dyes and pharmaceuticals.

Furthermore, the potential for intramolecular cyclization reactions involving the carboxylic acid and the phenyl ring warrants investigation. Under acidic conditions, it may be possible to induce cyclization to form fluorenone-type structures, which are of interest in materials science. The photochemistry of this compound also remains largely unexplored and could lead to the discovery of interesting photo-induced cyclizations or rearrangements.

Reaction TypePotential ProductsResearch Goals
Electrophilic Aromatic Substitution Halogenated, nitrated, and acylated derivativesUnderstanding regioselectivity, synthesis of functional building blocks
Carboxylic Acid Derivatization Esters, amides, acyl azides, aminophenylnaphthalenesCreation of diverse molecular libraries, access to new functional groups
Intramolecular Cyclization Fluorenone and other polycyclic aromatic systemsSynthesis of novel conjugated systems for electronic applications
Photochemical Reactions Photo-cyclized or rearranged productsDiscovery of novel light-induced transformations

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties, reactivity, and spectroscopic signatures of molecules like this compound. Future research will increasingly leverage advanced computational models to guide experimental efforts and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule. These calculations can be used to predict its reactivity towards various reagents, understand its spectroscopic properties (UV-Vis, IR, NMR), and rationalize the regioselectivity of chemical reactions. For example, mapping the electrostatic potential surface can identify the most likely sites for electrophilic and nucleophilic attack.

Molecular dynamics (MD) simulations will be instrumental in understanding the conformational dynamics and intermolecular interactions of this compound. In the solid state, MD can be used to predict crystal packing and polymorphism, which are crucial for controlling the properties of organic materials. In solution, these simulations can shed light on solvation effects and the propensity for self-assembly.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the behavior of this compound in complex environments, such as in the active site of an enzyme or on the surface of a material. This will be particularly important for designing molecules with specific biological activities or for developing new functional materials.

Computational MethodPredicted PropertiesResearch Applications
Density Functional Theory (DFT) Electronic structure, geometry, reactivity, spectraGuiding synthetic strategies, interpreting experimental data
Molecular Dynamics (MD) Conformational dynamics, intermolecular interactionsPredicting crystal structures, understanding self-assembly
QM/MM Behavior in complex environmentsDrug design, materials development

Expanding Applications in Emerging Fields of Materials Science and Supramolecular Chemistry

The unique combination of a large, rigid aromatic core and a hydrogen-bonding carboxylic acid group makes this compound a promising building block for the construction of novel materials and supramolecular assemblies.

In materials science, the focus will be on exploiting the optoelectronic properties of the phenylnaphthalene scaffold. By incorporating electron-donating or -withdrawing groups onto the aromatic rings, it should be possible to tune the HOMO-LUMO energy levels and create materials with tailored absorption and emission characteristics. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The carboxylic acid group can also serve as an anchor to bind the molecule to semiconductor or metal surfaces, facilitating the development of hybrid materials.

In the realm of supramolecular chemistry, the carboxylic acid group is a well-established motif for directing self-assembly through hydrogen bonding. The planar and rigid nature of the 4-phenylnaphthalene core can promote π-π stacking interactions, leading to the formation of well-ordered one-, two-, or three-dimensional structures. These supramolecular assemblies could exhibit interesting properties, such as liquid crystallinity, gelation, or porous frameworks capable of guest inclusion. The design of co-crystals with other molecules through hydrogen bonding is another exciting avenue for creating new materials with unique properties.

The versatility of this compound as a ligand in coordination chemistry also warrants further exploration. The carboxylate group can coordinate to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The bulky phenylnaphthalene backbone can influence the topology of the resulting framework and introduce porosity, making these materials potentially useful for gas storage, separation, and catalysis.

Field of ApplicationPotential UseKey Molecular Features
Materials Science OLEDs, OPVs, sensors, hybrid materialsTunable optoelectronic properties, surface anchoring group
Supramolecular Chemistry Liquid crystals, gels, porous materials, co-crystalsHydrogen bonding, π-π stacking, rigid core
Coordination Chemistry Metal-Organic Frameworks (MOFs), coordination polymersMetal-coordinating carboxylate, sterically demanding ligand

Q & A

Q. Key Factors Affecting Yields :

  • Catalyst Selection : Palladium catalysts in cross-coupling reactions significantly impact efficiency .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance carboxylation rates .
  • Temperature Control : Overheating during chlorination steps may lead to side products like polychlorinated derivatives .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Friedel-Crafts55–65AlCl₃, 80°C, toluene
Suzuki Coupling70–85Pd(PPh₃)₄, K₂CO₃, 100°C
Direct Carboxylation40–50CO₂, NaOH, chlorobenzene

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Answer:
Rigorous structural validation requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid proton (δ ~12 ppm, broad) confirm substitution patterns .
    • ¹³C NMR : Carboxylic acid carbon appears at δ ~170 ppm; phenyl and naphthalene carbons between δ 120–140 ppm .
  • FT-IR : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Critical Note : X-ray crystallography is recommended for resolving ambiguities in regiochemistry .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:
Contradictions often arise from variability in experimental design. A systematic approach includes:

Assay Standardization :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Validate purity (>95% by HPLC) to exclude impurities as confounding factors .

Dose-Response Analysis : EC₅₀/IC₅₀ values should be compared under identical conditions (e.g., 24–48 hr exposure) .

Mechanistic Studies :

  • Probe target engagement via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .

Case Study : Discrepancies in antioxidant activity were resolved by controlling for ROS detection methods (e.g., DCFH-DA vs. ESR) .

Advanced: What strategies optimize reaction conditions for scaling up this compound synthesis?

Answer:
Scale-up challenges include maintaining yield and minimizing waste:

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki couplings .
  • Flow Chemistry : Continuous carboxylation reactors improve CO₂ utilization efficiency .
  • Green Solvents : Replace chlorobenzene with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. Table 2: Industrial vs. Lab-Scale Synthesis

ParameterLab ScaleIndustrial Scale
Catalyst Loading5 mol% Pd0.5–1 mol% Pd
Solvent Volume10 mL/g substrate3–5 mL/g substrate
Reaction Time24–48 hr8–12 hr (flow systems)

Basic: What safety considerations are critical when handling this compound in research settings?

Answer:

  • Toxicity : Limited data suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) and work in fume hoods .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers at 4°C to prevent degradation .

Advanced: How do substituent effects influence the electronic properties of this compound?

Answer:
The phenyl and carboxylic acid groups alter electron density:

  • DFT Calculations : The carboxylic acid acts as an electron-withdrawing group, reducing π-electron density in the naphthalene ring .
  • UV-Vis Spectroscopy : λₐ₆ₛ₀₀ shifts from 270 nm (naphthalene) to 290–310 nm due to conjugation .
  • Electrochemical Studies : Cyclic voltammetry shows oxidation potentials shift by +0.3 V compared to unsubstituted naphthalene .

Implications : Enhanced electron deficiency improves suitability as a ligand in metal-organic frameworks (MOFs) .

Advanced: What analytical methods are recommended for detecting trace impurities in this compound?

Answer:

  • HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate chlorinated byproducts .
  • LC-MS/MS : MRM mode detects impurities at <0.1% levels .
  • Elemental Analysis : Verify halogen content (e.g., residual Cl from synthesis) .

Q. Table 3: Common Impurities and Detection Limits

ImpurityDetection MethodLimit (ppm)
4-Chloro derivativeLC-MS/MS5
Unreacted naphtholHPLC-UV10
Solvent residuesGC-MS50

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